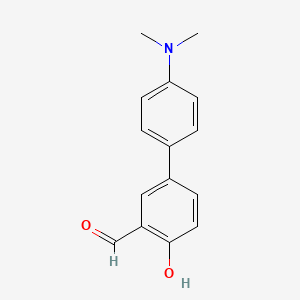

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents like NaBH₄ or catalytic hydrogenation:

Reduction of the biphenyl backbone or dimethylamino group is less common but theoretically feasible under harsher conditions .

Nucleophilic Addition at the Aldehyde

The aldehyde participates in nucleophilic additions, such as:

-

Condensation with amines to form Schiff bases.

-

Grignard reactions to generate secondary alcohols.

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, directing EAS to the para and ortho positions of the biphenyl system. Reactions include:

-

Nitration : Introduces nitro groups at activated positions.

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄.

Substitution at the Hydroxyl Group

The phenolic -OH group undergoes typical substitution reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic anhydride | Biphenyl-3-carbaldehyde acetate |

| Etherification | Alkyl halides | Alkoxy-substituted derivatives |

The Mitsunobu reaction (observed in biphenyl syntheses ) could theoretically apply here for ether formation.

Cross-Coupling Reactions

The biphenyl scaffold may participate in Suzuki–Miyaura coupling (as seen in related syntheses ), enabling functionalization at the aryl halide positions.

Complex Formation and Biological Interactions

The compound’s dimethylamino group enhances interactions with biological targets, such as enzymes involved in oxidative stress pathways . While direct studies are scarce, analogous biphenyl carbamates exhibit activity through covalent modification of active sites .

Limitations and Research Gaps

The provided sources lack explicit data on this compound’s reactivity. Insights are extrapolated from:

Further experimental validation is required to confirm reaction outcomes, particularly for regioselective modifications and catalytic applications.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde serves as an essential intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic synthesis. For instance, it can be utilized in the Suzuki–Miyaura coupling reaction to form biphenyl derivatives that are crucial in pharmaceuticals and agrochemicals .

Biological Applications

Potential Anticancer Agent

Recent studies have indicated that this compound exhibits promising anticancer properties. Research demonstrates that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors . The mechanism involves its interaction with specific biological targets, leading to cell death through programmed pathways.

Pharmacological Activities

This compound also shows a range of pharmacological activities similar to other biphenyl derivatives. It has been reported to possess anti-inflammatory, antibacterial, and antifungal properties . Such activities are attributed to its structural similarities with known bioactive compounds, making it a candidate for further medicinal exploration.

Environmental Applications

Pollutant Degradation

In environmental chemistry, this compound has been investigated for its potential role in the degradation of pollutants. Its reactive nature allows it to participate in processes aimed at breaking down harmful substances in the environment . This application is particularly relevant given the increasing focus on sustainable practices and remediation technologies.

Case Studies

-

Anticancer Activity Study

- A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups. The compound was shown to activate caspase pathways involved in programmed cell death .

-

Environmental Impact Assessment

- Research assessing the degradation of industrial pollutants highlighted the effectiveness of this compound in breaking down hazardous organic compounds through oxidative processes . This study underscores its potential utility in environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of 4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative addition and transmetalation processes, which are key steps in many catalytic reactions . These interactions enable the compound to exert its effects in various chemical and biological systems.

Comparaison Avec Des Composés Similaires

4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde can be compared to other similar compounds, such as 4-(3-Hydroxyphenyl)benzonitrile and indole derivatives . These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-(3-Hydroxyphenyl)benzonitrile has a similar biphenyl structure but contains a nitrile group instead of a carbaldehyde group . Indole derivatives, on the other hand, have a different core structure but exhibit diverse biological activities .

Activité Biologique

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde (also known as DMABH) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and harmful, making it a subject of extensive study.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- Canonical SMILES : CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O

Synthesis Methods

The synthesis of DMABH typically involves:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, allowing the construction of the biphenyl structure.

- Oxidation and Reduction Reactions : DMABH can undergo various reactions, including oxidation to form carboxylic acids and reduction to yield alcohols.

DMABH exhibits biological activity through its interaction with specific molecular targets. It is known to participate in oxidative addition and transmetalation processes, which are crucial in catalytic reactions. The compound's dimethylamino group enhances its ability to interact with biological macromolecules, potentially affecting enzyme activities and signaling pathways.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of DMABH. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cellular models. This property may contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases .

Enzyme Inhibition

DMABH has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition : This inhibition is relevant for conditions like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function.

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of this enzyme can enhance insulin secretion, making DMABH a candidate for antidiabetic therapies .

Cytotoxicity

While DMABH shows promise in therapeutic applications, it also exhibits cytotoxic effects at higher concentrations. Studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. However, the mechanism behind this cytotoxicity needs further elucidation to balance efficacy and safety.

Case Studies

Propriétés

IUPAC Name |

5-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGUBXJEAQSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186067 | |

| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-83-9 | |

| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.